Cas no 61694-82-4 (1,2-Ethanediamine, N-[(4-chlorophenyl)methyl]-N-ethyl-)

1,2-Ethanediamine, N-[(4-chlorophenyl)methyl]-N-ethyl-, is a specialized organic compound featuring a diamine backbone with an N-ethyl and N-(4-chlorobenzyl) substitution. This structure imparts unique reactivity, making it valuable as an intermediate in fine chemical synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination chemistry applications. The presence of the chlorophenyl group enhances its utility in cross-coupling reactions or as a ligand precursor for metal complexes. Its bifunctional nature allows for selective modifications, offering versatility in multi-step synthetic pathways. The compound is typically handled under controlled conditions due to its amine functionality, requiring appropriate storage and handling to ensure stability.
1,2-Ethanediamine, N-[(4-chlorophenyl)methyl]-N-ethyl- structure
61694-82-4 structure
Product Name:1,2-Ethanediamine, N-[(4-chlorophenyl)methyl]-N-ethyl-
CAS No:61694-82-4
MF:C11H17ClN2
MW:212.719081640244
CID:469673
PubChem ID:12861872
Update Time:2025-06-07

1,2-Ethanediamine, N-[(4-chlorophenyl)methyl]-N-ethyl- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanediamine, N-[(4-chlorophenyl)methyl]-N-ethyl-
    • N'-[(4-chlorophenyl)methyl]-N'-ethylethane-1,2-diamine
    • 61694-82-4
    • N-(4-Chlorobenzyl)-N-ethyl-1,2-ethanediamine
    • SB79163
    • SCHEMBL11453476
    • CS-0298155
    • N*1*-(4-Chloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine
    • (2-AMINOETHYL)[(4-CHLOROPHENYL)METHYL]ETHYLAMINE
    • EN300-913376
    • AM101027
    • N~1~-[(4-Chlorophenyl)methyl]-N~1~-ethylethane-1,2-diamine
    • N1-(4-chlorobenzyl)-N1-ethylethane-1,2-diamine
    • AKOS026290495
    • DTXSID30511755
    • MDL: MFCD21096838
    • Inchi: 1S/C11H17ClN2/c1-2-14(8-7-13)9-10-3-5-11(12)6-4-10/h3-6H,2,7-9,13H2,1H3
    • InChI Key: OJJLINUDLBPOAS-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CN(CC)CCN

Computed Properties

  • Exact Mass: 212.10821
  • Monoisotopic Mass: 212.1080262g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 29.3Ų

Experimental Properties

  • PSA: 29.26

1,2-Ethanediamine, N-[(4-chlorophenyl)methyl]-N-ethyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
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n1-(4-Chlorobenzyl)-n1-ethylethane-1,2-diamine
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n1-(4-Chlorobenzyl)-n1-ethylethane-1,2-diamine
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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n1-(4-Chlorobenzyl)-n1-ethylethane-1,2-diamine
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¥37800.00 2024-05-06
Crysdot LLC
CD12054036-1g
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Enamine
EN300-913376-0.05g
(2-aminoethyl)[(4-chlorophenyl)methyl]ethylamine
61694-82-4 95.0%
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$1261.0 2025-03-21
Enamine
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61694-82-4 95.0%
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$1381.0 2025-03-21

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